![molecular formula C12H8ClN3O2S2 B3036455 2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide CAS No. 343376-27-2](/img/structure/B3036455.png)
2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide
Overview
Description
“2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide” is a chemical compound with the molecular formula C12H8ClN3O2S2 . It is a derivative of imidazo[2,1-b][1,3]thiazole .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name and molecular formula. It contains a benzyl group attached to a chloro atom (2-chlorobenzyl), and a 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide group .Scientific Research Applications
Synthesis and Chemical Properties
2-Chlorobenzyl 5-nitroimidazo[2,1-b][1,3]thiazol-6-yl sulfide and its derivatives have been a subject of study for their unique chemical properties and potential in various applications. The compound is involved in ring-ring interconversion reactions, which are influenced by the substituents on the thiazole ring, leading to the formation of compounds with pharmacological potential (Billi et al., 2000). Moreover, microwave-assisted Hantzsch thiazole synthesis has been utilized for creating N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from related chloroethanones and thioureas, showcasing the compound's versatility in chemical synthesis (Kamila et al., 2012).
Antibacterial and Antifungal Activities
A significant focus of research on this compound relates to its antibacterial and antifungal properties. New imidazo[2,1-b]thiazole derivatives have been synthesized and tested for their antibacterial and antifungal activities against various strains, demonstrating potent antimicrobial activities against all Candida strains and specific antifungal potential against Candida tropicalis (Juspin et al., 2010). Similarly, derivatives such as 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3, 4-thiadiazole-2-sulfonamides showed a high degree of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to standard antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Antitubercular Activity
The compound's derivatives also exhibit notable antitubercular activity. Selected imidazo[2,1-b]thiazoles have been screened for their antitubercular activity, with one compound showing significant effectiveness. This has led to the synthesis of new analogues bearing a substituted ring at the 6 position, enhancing the antitubercular activity (Andreani et al., 2001). In another study, 6-nitro-2,3-dihydroimidazo[2,1-b][1,3]-thiazoles were compared against tuberculosis and neglected tropical diseases, revealing their efficacy in treating these conditions (Thompson et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets to exert their effects . For example, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes, respectively .
Pharmacokinetics
Thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-5-nitroimidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S2/c13-9-4-2-1-3-8(9)7-20-10-11(16(17)18)15-5-6-19-12(15)14-10/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USOLHZBNDVOQSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=C(N3C=CSC3=N2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176508 | |
Record name | 6-[[(2-Chlorophenyl)methyl]thio]-5-nitroimidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
343376-27-2 | |
Record name | 6-[[(2-Chlorophenyl)methyl]thio]-5-nitroimidazo[2,1-b]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343376-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[[(2-Chlorophenyl)methyl]thio]-5-nitroimidazo[2,1-b]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901176508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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